Product packaging for Cholest-2-ene(Cat. No.:CAS No. 15910-23-3)

Cholest-2-ene

Cat. No.: B103200
CAS No.: 15910-23-3
M. Wt: 370.7 g/mol
InChI Key: UTGYMZAUDAYPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cholest-2-ene (CAS 15910-23-3), with the molecular formula C₂₇H₄₆ and a molecular weight of 370.7 g/mol, is a cholestane derivative characterized by a double bond in its A-ring . This chiral molecule features a rigid, almost planar steroid skeleton, which makes it a valuable intermediate and model compound in scientific research . In the field of organic synthesis and chemical engineering, this compound serves as an important precursor and model for studying reaction pathways at high temperatures, providing insight into the behavior of sterols in hydrothermal environments . Its well-defined structure is also valuable in crystallography and structural chemistry; studies show its cyclohexene ring adopts a half-chair conformation, and the parent structure is a reference point for analyzing geometric and structural features of related cholestane derivatives . Furthermore, cholestene-based molecules are investigated for their potential in developing new drug delivery systems and as components in material science, such as in the synthesis of liquid crystals and gelators . Researchers utilize this compound to facilitate siRNA transport and enhance DNA transfection in bioorganic chemistry applications . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46 B103200 Cholest-2-ene CAS No. 15910-23-3

Properties

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6-7,19-25H,8-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGYMZAUDAYPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936048
Record name Cholest-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570-73-0, 15910-23-3
Record name Cholest-2-ene, (5.alpha.)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cholest-2-ene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cholest-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Cholest 2 Ene and Its Analogues

Strategies for the Preparation of Cholest-2-ene

The introduction of a double bond at the C-2 position of the cholestane (B1235564) skeleton can be achieved through several synthetic routes. These methods often leverage the reactivity of neighboring functional groups to facilitate the formation of the alkene.

Elimination Reactions in Steroid Synthesis

Elimination reactions are a cornerstone of alkene synthesis in steroid chemistry. These reactions typically involve the removal of a leaving group and a proton from adjacent carbon atoms. The regioselectivity and stereoselectivity of these reactions are crucial for the successful synthesis of the desired isomer.

In the context of this compound synthesis, elimination reactions can be induced from precursors such as dihalides. For instance, the reductive elimination of 1,2-dihalides using reagents like lithium aluminum hydride can produce the corresponding alkene. cdnsciencepub.com The mechanism often proceeds via a trans-elimination pathway, where the departing groups are anti-periplanar to each other. cdnsciencepub.com The choice of base and substrate structure can influence the outcome, with bulky substrates and strong bases favoring the E2 mechanism. For example, sodium trimethoxyborohydride in diglyme (B29089) has been shown to convert a 1,2-dibromide to this compound in high yield. cdnsciencepub.com

Another approach involves the dehydrobromination of bromo-cholestane derivatives. For example, the reaction of a gem-dibromo derivative with potassium tert-butoxide can yield an isomeric mixture of 3-bromocholest-2(3)-enes. core.ac.uk

Table 1: Elimination Reactions for this compound Synthesis

PrecursorReagentsProductYieldReference
2α,3β-DibromocholestaneSodium trimethoxyborohydride, diglymeThis compound88% cdnsciencepub.com
gem-Dibromo derivativePotassium tert-butoxide, THF3-Bromocholest-2(3)-enes83% core.ac.uk

Hydroboration-Oxidation Approaches

Hydroboration-oxidation is a two-step reaction sequence that is highly valuable for the synthesis of alcohols from alkenes with anti-Markovnikov regioselectivity. numberanalytics.com However, this methodology can also be adapted for the preparation of alkenes through a sequence involving hydroboration followed by elimination.

A convenient two-step synthesis of cholest-2-en-6-one from cholesterol utilizes a combined elimination of a 3β-borate ester and hydroboration-oxidation at the C-6 position. tandfonline.comtandfonline.com In this process, the hydroboration of cholesterol followed by heating the intermediate organoborane leads to the elimination of the 3β-borate ester, forming the C-2 double bond, alongside isomerization and oxidation at C-6. tandfonline.com The reaction of an alkene with a borane (B79455) (BH3) forms an alkylborane, which is then oxidized. numberanalytics.com The boron atom typically adds to the less substituted carbon of the double bond. numberanalytics.com

Table 2: Hydroboration-Based Synthesis

Starting MaterialKey StepsProductReference
CholesterolHydroboration, thermal elimination of 3β-borate ester, oxidationCholest-2-en-6-one tandfonline.comtandfonline.com

Flash Vacuum Pyrolysis Techniques for Steroidal Alkenes

Flash vacuum pyrolysis (FVP) is an environmentally friendly synthetic method that involves heating a substrate in the gas phase under high vacuum. tubitak.gov.trtubitak.gov.tr This technique is particularly useful for unimolecular reactions and can be applied to the synthesis of steroidal alkenes from suitable precursors. tubitak.gov.tr

The FVP of steroidal oxalate (B1200264) dimers has been demonstrated as a one-step route to synthesize monomeric steroidal enes, dienes, and trienes. tubitak.gov.trtubitak.gov.tr The proposed mechanism involves the homolytic cleavage of the oxalate linkage to form radicals, followed by decarboxylation to generate alkyl radicals. tubitak.gov.tr Subsequent radical-mediated steps lead to the formation of the double bond. tubitak.gov.tr This method avoids the use of potentially harsh reagents, making it a "green" alternative for alkene synthesis. tubitak.gov.tr

Table 3: FVP Synthesis of Steroidal Alkenes

Precursor TypeConditionsProduct TypeKey FeatureReference
Steroidal oxalate dimersFlash Vacuum PyrolysisMonomeric steroidal alkenesEnvironmentally friendly, no reagents tubitak.gov.trtubitak.gov.tr

Modified Literature Procedures for Cholestane Derivatives

The synthesis of this compound and its analogues often involves the adaptation and modification of established literature procedures to improve yields, reduce steps, or access novel derivatives.

For example, a modified version of a literature procedure was used to prepare 3-methyl-5α-cholest-2-ene from 5α-cholestan-3-one. nih.gov This involved reaction with methylmagnesium iodide followed by dehydration. nih.gov Similarly, a simple and practical synthesis of chiral fluorene (B118485) derivatives attached to a cholestane moiety has been described, starting from readily available materials. core.ac.uk This multi-step synthesis can be performed without the need for chromatographic purification of intermediates. core.ac.uk

The synthesis of A-ring fused pyran derivatives of cholestane follows a two-step procedure involving an initial aldol (B89426) reaction of cholestan-3-one (B8813596) with various benzaldehydes, followed by a microwave-assisted cyclization. semanticscholar.org This highlights the regioselectivity of the initial reaction towards the C-2 position of the steroid. semanticscholar.org

Synthesis of Functionalized this compound Derivatives

The this compound scaffold serves as a versatile template for the introduction of various functional groups, leading to a wide array of derivatives with potentially interesting chemical and biological properties.

Stereoselective Synthesis of Chloro-Formyl Steroids

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich compounds and has been applied to the synthesis of functionalized steroids. The reaction of ketosteroids with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can lead to the formation of chloro-formyl derivatives. researchgate.net

The stereoselective synthesis of 3-chloro-2-formyl-5α-cholest-2-ene has been achieved through the Vilsmeier reaction of 5α-cholestan-3-one. researchgate.net The stereochemistry of the product is dependent on the stereochemistry of the starting material; a trans fusion between rings A and B leads to the 3-chloro-2-formyl product. researchgate.net These chloro-formyl steroids are valuable precursors for the synthesis of hybrid heterosteroids. researchgate.net

Table 4: Synthesis of Functionalized this compound Derivatives

Starting MaterialReagentsProductKey FeatureReference
5α-Cholestan-3-oneVilsmeier reagent (POCl₃, DMF)3-Chloro-2-formyl-5α-cholest-2-eneStereoselective formation of chloro-formyl group researchgate.net

Preparation of Steroidal 2-Ene Compounds from Tosylates

A significant advancement in the synthesis of steroidal 2-enes involves the detosylation of 3β-tosylates. tandfonline.com Steroidal 2-ene compounds are crucial as key intermediates in the synthesis of plant hormones known as brassinosteroids. tandfonline.com Traditional methods for preparing these 2-enes often required acidic conditions, making them unsuitable for substrates with acid-labile functional groups. tandfonline.com

An improved method circumvents this limitation by using lithium bromide (LiBr) in N,N-dimethylformamide (DMF) under milder, basic conditions. tandfonline.com The addition of a base, such as potassium acetate, pyridine, or lithium carbonate, is crucial for achieving high yields, especially for acid-sensitive compounds. tandfonline.com For instance, the reaction of 3β-p-toluenesulfonyloxy-5α-cholestan-6-one with LiBr and an additive in DMF at 160°C for one hour produces 5α-cholest-2-en-6-one in high yields. tandfonline.com In the absence of a basic additive, the reaction can lead to unwanted byproducts like dehydrated compounds. tandfonline.com This method has been demonstrated to be effective for both acid-labile and acid-stable tosylates, representing a significant improvement over previous techniques. tandfonline.com

The reaction of sterol tosylates with hydroquinone (B1673460) catalyzed by montmorillonite (B579905) K10 has also been explored. nih.gov While this can lead to the formation of desired dimers, the use of a 3-tosylate as a substrate instead of the free sterol helps suppress the formation of disteroidal ether byproducts. nih.gov For example, cholesteryl tosylate reacts with hydroquinone in the presence of montmorillonite K10 to yield the desired dimer in 67% yield. nih.gov Another application of this general strategy is the synthesis of 17α-amino-5α-androst-2-ene from epiandrosterone, which proceeds through the formation of a tosylate followed by nucleophilic substitution with azide (B81097) and subsequent reduction. researchgate.net

Table 1: Effect of Additives on the Synthesis of 5α-cholest-2-en-6-one (2a) and 5α-hydroxycholest-2-en-6-one (2b) from their Respective Tosylates

Entry Substrate Reagent Additive Solvent Temp (°C) Time (hr) Product Yield (%)
1 1a LiBr Pyridine DMF 160 1 2a 87
2 1a LiBr Na₂CO₃ DMF 160 1 2a 87
3 1a LiBr Li₂CO₃ DMF 160 1 2a 88
4 1b LiBr Pyridine DMF 160 1 2b 90
5 1b LiBr Na₂CO₃ DMF 160 1 2b 90
6 1b LiBr Potassium Acetate DMF 160 1 2b 90

Data sourced from an improved preparation method for steroidal 2-enes. tandfonline.com Substrate 1a: 3β-p-toluenesulfonyloxy-5α-cholestan-6-one Substrate 1b: 5α-hydroxy-3β-p-toluenesulfonyloxycholestan-6-one

Synthesis of Cholest-2-en-6-one as a Synthetic Intermediate

Cholest-2-en-6-one is a valuable synthetic intermediate, particularly in the preparation of ecdysone (B1671078) and related insect moulting hormones. tandfonline.com A convenient, two-step synthesis from cholesterol has been developed. tandfonline.com This process uniquely combines the elimination of a 3β-borate ester with a hydroboration-oxidation reaction at the C-6 position in a single step. tandfonline.com

The synthesis begins with the reaction of cholesterol with diborane. tandfonline.com The resulting organoborane intermediate is then heated in a high-boiling solvent like triglyme. tandfonline.com This induces a pyrolytic elimination of the borate (B1201080) group to form the 2-ene double bond, while the hydroboration occurs at the C-6 position. tandfonline.com Subsequent oxidation of the purified alcohol, 2-cholesten-6α-ol, yields the target compound, cholest-2-en-6-one. tandfonline.com Direct oxidation of the organoborane intermediate with chromic acid can also produce cholest-2-en-6-one, though the two-step sequence generally provides a higher yield. tandfonline.com

Synthesis of Methylated this compound Derivatives

The synthesis of methylated this compound derivatives has been achieved through established organometallic reactions. A modified literature procedure allows for the synthesis of 3-methyl-5α-cholest-2-ene. nih.gov The process starts with 5α-cholestan-3-one, which is treated with the Grignard reagent methylmagnesium iodide in dry ether. nih.gov This reaction produces a mixture of the stereoisomeric alcohols 3α-hydroxy-3β-methyl-5α-cholestane and 3β-hydroxy-3α-methyl-5α-cholestane. nih.gov This mixture of alcohols is then subjected to dehydration by dissolving it in glacial acetic acid and adding perchloric acid, followed by heating. nih.gov This acid-catalyzed elimination of water yields the desired product, 3-methyl-5α-cholest-2-ene, which can be purified by crystallization. nih.gov

Green Chemistry Approaches in Steroid Synthesis

The principles of green chemistry are increasingly being applied to steroid synthesis to develop more sustainable and environmentally friendly processes. researchgate.netingentaconnect.com These approaches focus on maximizing reaction efficiency while minimizing waste and the use of toxic substances. researchgate.net

Key green chemistry strategies in steroid synthesis include:

Microwave-Assisted Synthesis : The use of microwave radiation can significantly accelerate reaction rates and improve yields. For example, the synthesis of pyrazoline steroid derivatives using this method can be completed in 20-35 minutes, avoiding the need for organic acids as solvents or catalysts. researchgate.netresearchgate.net

Heterogeneous Catalysis : Using solid catalysts that can be easily separated from the reaction mixture simplifies purification and allows for catalyst recycling. Montmorillonite K10, a type of clay, has been used as a catalyst in the synthesis of steroid dimers. nih.gov

Biocatalysis : Enzymes offer high selectivity under mild reaction conditions, reducing the environmental impact. Lipases, for instance, are used for regioselective acylation and alcoholysis reactions on various steroid cores, including cholestanes, to produce derivatives with significant biological activity. nih.gov These enzymatic methods provide a convenient way to prepare novel steroid derivatives that are difficult to obtain through traditional synthesis. nih.gov

These green technologies offer enhanced economic viability for chemical processes and a reduced environmental burden, making them crucial for the future of pharmaceutical chemistry. researchgate.netingentaconnect.com

Synthetic Routes to Related Steroidal Alkenes and Dienes

A variety of modern synthetic methods are available for the stereoselective construction of steroidal alkenes and dienes, which are important structural motifs in many natural products.

Transition-Metal-Catalyzed Cross-Coupling : This is one of the most widely used methods for synthesizing dienes and polyenes. mdpi.com Reactions like the Heck vinylation allow for the direct formation of a C-C bond between an activated coupling partner and a vinylic C-H bond of a terminal olefin, providing a powerful strategy for creating complex 1,3-dienes. mdpi.com

Vinylcyclopropane (B126155) Rearrangement : A novel and step-economical pathway for the enantiospecific synthesis of steroids has been established using an acid-catalyzed vinylcyclopropane rearrangement cascade. nih.gov This convergent route allows for the flexible creation of various steroidal structures from readily available chiral starting materials like epichlorohydrin. nih.gov

Diels-Alder Reaction : The Diels-Alder reaction is a powerful tool for constructing the tetracyclic steroid nucleus. thieme-connect.com This cycloaddition reaction can be used to form the A, B, or C rings of the steroid framework directly. thieme-connect.com Since its first application in steroid synthesis in 1937, it has been employed in numerous ways to build the archetypal 6,6,6,5 fused ring system. thieme-connect.com

Halogenation and Elimination : The addition of halogens or interhalogen compounds across double bonds followed by elimination is a classic method for introducing unsaturation. researchgate.net For instance, iodine can react with hydroxyl groups on an alumina (B75360) surface to form HI, which then adds to unsaturated hydrocarbons to form alkyl iodides, which can be precursors for elimination reactions. researchgate.net

These diverse synthetic strategies highlight the versatility of modern organic chemistry in accessing complex and varied steroidal structures.

Reaction Mechanisms and Chemical Transformations of Cholest 2 Ene

Mechanistic Studies of Addition Reactions on the Δ² Double Bond

The double bond in the A-ring of the cholestane (B1235564) skeleton is susceptible to attack by a range of reagents, proceeding through distinct mechanistic pathways depending on the reactants and conditions.

Electrophilic additions to the Δ² double bond of cholest-2-ene are characterized by their high stereoselectivity, typically proceeding via cyclic intermediates that dictate the orientation of the incoming substituents. libretexts.orgopenstax.org The reaction begins when the electron-rich π bond of the alkene attacks an electrophile. openstax.orgsavemyexams.com This process can involve polar molecules like hydrogen halides or non-polar molecules like halogens, which become polarized as they approach the double bond. savemyexams.com The initial attack forms a carbocation intermediate, which is then attacked by a nucleophile in a second step to yield the final addition product. openstax.orgsavemyexams.comchemistryguru.com.sg

A well-documented example is the reaction of 5α-cholest-2-ene with benzenesulfenyl chloride (C₆H₅SCl). cdnsciencepub.comcdnsciencepub.com This reaction proceeds through a proposed intermediate episulfonium ion, leading to the formation of a single product, 2β-chloro-3α-(phenylthio)-5α-cholestane. cdnsciencepub.comcdnsciencepub.com This outcome is a classic example of trans-diaxial addition, where the electrophile and nucleophile add to opposite faces of the steroid ring system, resulting in axial orientations for both substituents. cdnsciencepub.com

Similarly, the addition of iodine nitrate (B79036), generated from silver nitrate and iodine, to this compound results in the formation of 3α-iodocholestan-2β-yl nitrate. rsc.org The stereochemistry of this product, with the substituents in a trans-diaxial arrangement, is consistent with the intermediacy of a cyclic iodonium (B1229267) ion, which is then opened by the nitrate nucleophile attacking from the opposite side. rsc.org

Table 1: Electrophilic Addition Reactions of this compound

Reactant Reagent(s) Product(s) Key Observation Reference(s)
5α-Cholest-2-ene Benzenesulfenyl chloride (C₆H₅SCl) 2β-Chloro-3α-(phenylthio)-5α-cholestane trans-Diaxial addition via an episulfonium ion intermediate. cdnsciencepub.comcdnsciencepub.com cdnsciencepub.comcdnsciencepub.com

In addition to electrophilic pathways, the double bond of this compound can undergo radical additions. These reactions are often initiated by radical species and can lead to different products than their electrophilic counterparts. A notable example involves the reaction of this compound with iodine and dinitrogen tetroxide (N₂O₄). rsc.org When a solution of dinitrogen tetroxide is added to a solution containing this compound and iodine, the reaction proceeds via a radical mechanism. rsc.org This pathway yields 2β-iodo-3α-nitrocholestane as the sole product. rsc.org This contrasts with the electrophilic addition of pre-formed iodine nitrate. rsc.org

The autoxidation of sterols, a free-radical chain reaction, also highlights radical pathways. mdpi.com While extensively studied for cholesterol (cholest-5-ene), the principles apply to other isomers. mdpi.comnih.gov The process involves the formation of peroxyl radicals which can add to a double bond, a pathway that can be suppressed by antioxidants that trap the radicals. mdpi.com For sterols with conjugated dienes, the reactivity towards free radical oxidation is significantly higher than for those with isolated double bonds like cholesterol. acs.org

Photosensitized reactions represent another class of transformations for olefins. These reactions are initiated by a photosensitizer that, upon absorbing light, transfers energy to another molecule, initiating a chemical change. acs.org In the context of olefins, two main pathways are recognized: Type I, which involves electron or hydrogen atom transfer to form radical intermediates, and Type II, which involves energy transfer to ground-state oxygen to produce highly reactive singlet oxygen (¹O₂). acs.org

Radical Addition Pathways

Rearrangement Reactions of this compound and its Derivatives

This compound and its derivatives can undergo various rearrangement reactions, often driven by the formation of more thermodynamically stable products. These transformations include skeletal rearrangements and isomerizations of the double bond.

Derivatives of this compound can exhibit conformational rearrangements to achieve greater stability. A prime example is the thermal rearrangement of the halothioether formed from the electrophilic addition of benzenesulfenyl chloride to 5α-cholest-2-ene. cdnsciencepub.comcdnsciencepub.com The initial product, 2β-chloro-3α-(phenylthio)-5α-cholestane, has both the chloro and phenylthio groups in axial positions (trans-diaxial). cdnsciencepub.com Upon heating, this compound undergoes a rearrangement to yield 3β-chloro-2α-(phenylthio)-5α-cholestane. cdnsciencepub.comcdnsciencepub.com In this new isomer, both substituents now occupy equatorial positions (trans-diequatorial), which represents a more stable conformation. This reaction was the first reported instance of a diaxial to diequatorial rearrangement for β-halothioethers. cdnsciencepub.comcdnsciencepub.com

Table 2: Thermal Rearrangement of a 5α-Cholest-2-ene Adduct

Starting Compound (Diaxial) Rearranged Product (Diequatorial) Condition Significance Reference(s)

Under acidic conditions, the double bond in this compound can migrate to form other isomers. Studies on the acid-catalyzed isomerization of unsaturated steroids have shown that this compound exists in equilibrium with cholest-3-ene (B102159). nist.govacs.org The equilibrium favors the Δ²-isomer, with the enthalpy of reaction (ΔrH°) for the isomerization of this compound to cholest-3-ene being 2.1 kcal/mole, indicating that this compound is the more stable of the two. acs.org

This type of isomerization is a general feature for steroidal olefins and is a key consideration in synthetic strategies. For instance, steroidal 2-enes have been prepared via the acid-catalyzed isomerization of 3α,5-cyclo-5α-6-oxosteroids. tandfonline.com In a related system, 3α-phenoxy-4-oxa-5α-cholestane in an acidic solution was found to be in equilibrium with phenol (B47542) and 4-oxa-5α-cholest-2-ene, demonstrating the role of the Δ²-olefin in equilibration processes. cdnsciencepub.com

Table 3: Acid-Catalyzed Equilibration of Cholestene Isomers

Equilibrium Thermodynamic Data Conditions Reference(s)

Acid-Catalyzed Isomerization and Equilibration Processes

Oxidation Reactions and Pathways

This compound, like other steroidal alkenes, is susceptible to oxidation by singlet oxygen (¹O₂). This reaction typically proceeds via a concerted pericyclic mechanism known as the Schenck ene reaction. wikipedia.orggcwk.ac.in In this process, singlet oxygen reacts with the alkene in a way that the double bond shifts, and a hydroperoxide group is installed at one of the allylic positions.

For a steroidal alkene such as 2-methyl-5α-cholest-2-ene, a close analog of this compound, photosensitized oxygenation leads to the formation of a mixture of allylic hydroperoxides. researchgate.netacs.org Subsequent reduction of these hydroperoxides yields the corresponding allylic alcohols. The reaction with 2-methyl-5α-cholest-2-ene gives three main products: 2-methylene-5α-cholestan-3α-ol, 2-methylene-5α-cholestan-3β-ol, and 2-methyl-5α-cholest-1-en-3α-ol. acs.org This indicates that singlet oxygen can attack from either face of the steroid and can abstract a proton from the available allylic positions.

The mechanism is stereospecific and is influenced by the stereoelectronic requirements of the cyclic transition state. researchgate.netacs.org The approach of the singlet oxygen and the abstraction of the allylic hydrogen occur in a concerted fashion. gcwk.ac.in Computational studies on the reaction of singlet oxygen with cholesterol have shown that the ene reaction can proceed through either a one-step concerted mechanism or a two-step mechanism involving an epoxide-like intermediate, with both pathways resulting in double bond migration. tandfonline.com

The products formed from the reaction of singlet oxygen with a this compound derivative are detailed in the table below.

Substrate Products after Reduction of Hydroperoxides Relative Ratios
2-methyl-5α-cholest-2-ene2-methylene-5α-cholestan-3α-ol57%
2-methylene-5α-cholestan-3β-ol13%
2-methyl-5α-cholest-1-en-3α-ol30%

Data sourced from studies on 2-methyl-5α-cholest-2-ene. acs.org

This compound can serve as a precursor for the formation of more unsaturated systems, such as cholestadienes and cholestapolyenes, through oxidative desaturation processes. These reactions involve the introduction of new double bonds into the steroidal skeleton, leading to the formation of conjugated or non-conjugated polyenes.

One of the key pathways for this transformation occurs in the presence of strong acids and an oxidizing agent. The mechanism is thought to involve a series of repeated sulfonation and elimination cycles. researchgate.net For instance, in strongly acidic media, a sterol can undergo sulfonation. The subsequent elimination of the sulfonic acid group (as H₂SO₃) generates a new double bond. Repetition of this desaturation process can lead to the formation of a homologous series of conjugated cholestapolyenes. sci-hub.seresearchgate.net

While this process has been extensively studied for cholesterol, the fundamental steps of introducing unsaturation are applicable to this compound. The initial double bond at the C-2 position would influence the regioselectivity of the subsequent desaturation steps. The formation of conjugated dienes and polyenes is often favored due to their increased thermodynamic stability. The heating of sterols can also lead to the formation of cholestadienes and other polymerized steroids. wur.nl

In strongly acidic environments, such as concentrated sulfuric acid, this compound and the polyenes derived from it can be protonated to form stable, colored carbocations. These are specifically referred to as conjugated polyenylic cations. The formation of these cations is the basis for several classic colorimetric assays for sterols. sci-hub.se

The mechanism for the formation of these cations involves a cascade of reactions. researchgate.net Initially, a steroidal alkene or diene is protonated by the strong acid to form a carbocation. This carbocation can then react with another unprotonated polyene molecule in a hydride transfer reaction. This results in the formation of a more stable, resonance-delocalized allylic or polyenylic cation and a saturated or less unsaturated steroid molecule. researchgate.net

This process of protonation and hydride transfer can repeat, extending the length of the conjugated system. Each successive extension of the conjugated π-system results in a bathochromic shift (a shift to a longer wavelength) in the maximum absorbance of the species in the UV-visible spectrum. This change in absorbance corresponds to a change in the observed color. sci-hub.se

The relationship between the extent of conjugation in the polyene cation and its color is summarized below.

Cation Type Number of Conjugated Double Bonds Approximate λmax (nm) Observed Color
Allylic Cation2~300-320Colorless
Dienylic Cation3~360-380Yellow
Trienylic Cation4~450-480Orange/Red
Tetraenylic Cation5~520-560Red/Purple
Pentaenylic Cation6~600-630Blue/Green

Data adapted from studies on cholesterol and related polyenes in strong acids. sci-hub.seresearchgate.net

Stereochemistry and Conformational Analysis in Cholest 2 Ene Research

Stereochemical Factors in Photosensitized Oxygenation

The photosensitized oxygenation of Cholest-2-ene derivatives, a reaction involving singlet oxygen, is highly sensitive to stereochemical factors. The geometry of the starting olefin and the steric hindrance around the double bond and allylic positions control the product distribution.

Research on methylated this compound derivatives demonstrates this stereochemical influence. researchgate.net Hematoporphyrin-sensitized oxygenation of 3-methyl-5α-cholest-2-ene, followed by reduction, yields two main products: 3β-methyl-5α-cholest-1-en-3α-ol and 3-methylene-5α-cholestan-2α-ol. researchgate.net Similarly, the oxygenation of 2-methyl-5α-cholest-2-ene produces a mixture of 2-methylene-5α-cholestan-3α-ol, 2-methylene-5α-cholestan-3β-ol, and 2-methyl-5α-cholest-1-en-3α-ol. researchgate.net

The formation of these specific allylically rearranged hydroperoxides (which are reduced to the corresponding alcohols) is governed by the requirement for the allylic C-H bond to be nearly perpendicular to the plane of the double bond for efficient reaction with singlet oxygen. researchgate.netacs.org The relative yields of the products reflect the accessibility of the different allylic protons and the steric bias for singlet oxygen to attack one face of the double bond over the other.

Product Distribution in Photosensitized Oxygenation of this compound Derivatives researchgate.net
ReactantProductRelative Yield (%)
3-Methyl-5α-cholest-2-ene3β-Methyl-5α-cholest-1-en-3α-ol70
3-Methylene-5α-cholestan-2α-ol30
2-Methyl-5α-cholest-2-ene2-Methylene-5α-cholestan-3α-ol57
2-Methylene-5α-cholestan-3β-ol13
2-Methyl-5α-cholest-1-en-3α-ol30

Chirality and Optical Activity of this compound Derivatives

The inherent chirality of the steroid nucleus, which contains multiple stereocenters, makes this compound and its derivatives optically active. tandfonline.com This property is often studied using techniques like polarimetry and circular dichroism (CD) spectroscopy.

The synthesis of vicinal diamines from 5α-cholest-2-ene provides a clear example of how new chiral centers can be introduced and their stereochemistry confirmed. journals.co.za The dibenzoyl derivatives of the resulting 2,3-diamino-5α-cholestanes exhibit a relationship between the sign of the first Cotton effect in their CD spectra and the chirality of the di(benzoylamine) group, a phenomenon also observed in glycol dibenzoates. journals.co.za

The specific rotation is a key characteristic of these chiral molecules. For instance, 3β-azido-2α-toluene-p-sulphonamido-5α-cholestane, an intermediate synthesized from 5α-cholest-2-ene, has a measured specific rotation ([α]D) of -35.2°. journals.co.za The synthesis of various derivatives from the chiral cholestene framework is a strategy for creating new materials with significant optical properties. acs.org

Chiroptical Data for a this compound Derivative journals.co.za
CompoundSynthesis OriginSpecific Rotation ([α]D)Key Observation
3β-Azido-2α-toluene-p-sulphonamido-5α-cholestane5α-Cholest-2-ene-35.2°Intermediate in the synthesis of chiral diamines.
Dibenzoyl derivatives of 2,3-diamino-5α-cholestanes5α-Cholest-2-eneNot specifiedThe sign of the Cotton effect in CD spectra correlates with the diamine chirality.

Stereoselective Transformations and Product Formation

Many chemical transformations involving this compound proceed with a high degree of stereoselectivity, meaning that one stereoisomer is formed preferentially over others. This is a direct consequence of the steric and electronic properties of the substrate.

The synthesis of diamines from 5α-cholest-2-ene involves several stereoselective steps. journals.co.za Initial oxyamination followed by further reactions leads to specific isomers like 3β-azido-2α-toluene-p-sulphonamide and 2α-azido-3β-toluene-p-sulphonamide in defined yields, demonstrating the reagent's preferential attack on a specific face of the double bond. journals.co.za

Photochemical reactions also exhibit high stereoselectivity. rsc.org The irradiation of (E)-5α-cholest-2-en-1-one oxime in methanol (B129727) results in a stereospecific photoaddition to yield 3β-methoxy-5α-cholestan-1-one. rsc.org However, changing the solvent to a benzene-acetic acid mixture leads to a completely different, regioselective photorearrangement product, 1-aza-4a-homo-5α-cholest-3-en-2-one. rsc.org Other transformations, such as the reaction of N-acetyl-cholest-2-en-3-amine with acetyl nitrate (B79036), also lead to specific products like oxadiazoles, highlighting the stereocontrolled nature of reactions at the this compound core. researchgate.net

Examples of Stereoselective Transformations of this compound Derivatives
Starting MaterialReaction / ConditionsMajor Product(s)Reference
5α-Cholest-2-eneOxyamination and subsequent steps3β-Azido-2α-toluene-p-sulphonamide and 2α-azido-3β-toluene-p-sulphonamide journals.co.za
(E)-5α-Cholest-2-en-1-one oximeIrradiation in methanol3β-Methoxy-5α-cholestan-1-one (photoaddition) rsc.org
(E)-5α-Cholest-2-en-1-one oximeIrradiation in benzene-acetic acid1-Aza-4a-homo-5α-cholest-3-en-2-one (photorearrangement) rsc.org

Ring Conformational Analysis (e.g., Half-Chair Conformation)

X-ray crystallography studies have confirmed that the cyclohexene (B86901) A-ring of this compound and its derivatives adopts a half-chair conformation. nih.goviucr.orgnih.govresearchgate.net This conformation is also observed in the unsaturated B-ring of other steroids like cholesterol. iucr.orgnih.gov A detailed analysis of 3-methyl-5α-cholest-2-ene revealed that its structure is virtually superimposable on the parent 5α-cholest-2-ene, with a root-mean-square deviation of only 0.033 Å, indicating that the methyl substituent does not significantly alter the ring's conformation. nih.goviucr.org The specific puckering parameters for the half-chair conformation of the A-ring in this derivative have been precisely calculated. nih.goviucr.org

Conformational and Crystallographic Data for 3-Methyl-5α-cholest-2-ene nih.goviucr.org
ParameterValue
A-Ring ConformationHalf-Chair
Ring Puckering Parameters
q₂ (Å)0.387 (3)
q₃ (Å)-0.318 (3)
QT (Å)0.501 (3)
φ₂ (°)149.2 (5)
Crystal Data
Crystal SystemMonoclinic
Space GroupC2
Unit Cell Volume (V)2410.9 (5) ų

Advanced Spectroscopic and Computational Research on Cholest 2 Ene

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like cholest-2-ene. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the chemical environment of each atom.

¹H NMR Spectroscopy data for this compound and its derivatives reveals characteristic signals for the olefinic protons at the C-2 and C-3 positions, typically appearing as multiplets in the downfield region of the spectrum. The numerous overlapping signals in the upfield region correspond to the protons of the steroidal backbone and the side chain. researchgate.nethmdb.cachemicalbook.com For instance, in some cholestane (B1235564) derivatives, the methyl protons (C-18 and C-19) give rise to distinct singlets. jst.go.jp

¹³C NMR Spectroscopy provides a detailed map of the carbon skeleton. The olefinic carbons, C-2 and C-3, of this compound are readily identifiable by their characteristic chemical shifts in the range of approximately 120-140 ppm. The remaining saturated carbons of the steroid nucleus and the side chain appear in the upfield region of the spectrum. researchgate.netspectrabase.commagritek.com The chemical shifts are sensitive to the local electronic environment and stereochemistry, making ¹³C NMR a powerful tool for identifying isomers and confirming structural assignments. cdnsciencepub.com

Below is an interactive data table summarizing representative predicted NMR data for this compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C-2~5.4-5.6 (m)~121-123
C-3~5.4-5.6 (m)~125-127
C-18~0.6-0.7 (s)~12-14
C-19~0.8-0.9 (s)~18-20
Note: 'm' denotes a multiplet and 's' denotes a singlet. The chemical shifts are approximate and can vary depending on the solvent and specific derivative.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. In this compound, the most prominent and diagnostic feature in the IR spectrum is the C=C stretching vibration of the double bond, which typically appears in the region of 1640-1680 cm⁻¹. The C-H stretching vibrations of the sp²-hybridized carbons of the double bond are observed above 3000 cm⁻¹, while the C-H stretching vibrations of the sp³-hybridized carbons of the saturated rings and side chain appear just below 3000 cm⁻¹. spectrabase.comnist.govloinc.org The absence of strong absorptions in the hydroxyl (around 3200-3600 cm⁻¹) or carbonyl (around 1700 cm⁻¹) regions confirms the identity of the parent hydrocarbon, this compound. For derivatives, such as 3-Methyl-(5α)-cholest-2-en-1-one, the presence of a keto group introduces a strong C=O stretching band. spectrabase.com

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₂₇H₄₆), the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of approximately 370.3600. nih.govnih.gov The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for cholestane derivatives involve the loss of methyl groups and cleavage of the side chain. arkat-usa.orgnist.gov For example, fragment ions resulting from the loss of a methyl group ([M-CH₃]⁺) are commonly observed. arkat-usa.org The precise mass measurements from HRMS allow for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.

X-ray Crystallography Studies of this compound Analogues

While obtaining a single crystal of this compound itself for X-ray diffraction can be challenging, studies on its close analogues, primarily cholestane derivatives, provide invaluable, definitive structural information.

Crystal Structure Determination and Analysis

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For various cholestane derivatives, this technique has been used to confirm the connectivity of atoms and to determine bond lengths, bond angles, and torsion angles with high precision. iucr.orgresearchgate.netnih.gov These studies reveal that the characteristic four-ring steroid nucleus (three six-membered rings and one five-membered ring) adopts a specific conformation. nih.govresearchgate.net Typically, the cyclohexane (B81311) rings (A, B, and C) assume a stable chair conformation, while the cyclopentane (B165970) ring (D) often adopts a more flexible envelope or twist conformation. nih.goviucr.org The analysis of the crystal packing reveals how the molecules interact with each other in the solid state, often through weak van der Waals forces and, in the case of derivatives, hydrogen bonds. iucr.orgresearchgate.net

The table below presents typical crystallographic data for a cholestane derivative.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)~10-14
b (Å)~6-10
c (Å)~17-19
β (°)~96-99
Note: These are representative values and can vary significantly between different cholestane analogues. iucr.orgmdpi.com

Absolute and Relative Configuration Assignment

A significant strength of X-ray crystallography, particularly when using anomalous dispersion effects, is its ability to determine the absolute configuration of chiral molecules. rsc.org For complex molecules like steroids with multiple stereocenters, this is crucial for establishing the correct three-dimensional structure. nih.govresearchgate.netiucr.org In studies of cholestane derivatives, X-ray diffraction has been instrumental in unambiguously assigning the stereochemistry at each chiral center within the steroid nucleus and the side chain. rsc.orgrsc.org This includes the trans-fusion of the rings and the specific orientation of substituents. researchgate.net The relative configuration, which describes the spatial relationship between different stereocenters within the same molecule, is also definitively established through the crystal structure analysis. rsc.org

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have emerged as indispensable tools for investigating the properties and reactivity of complex molecules like this compound. These methods provide insights at an atomic level that are often inaccessible through experimental techniques alone. By simulating molecular structures and dynamics, researchers can predict a wide range of properties, from spectroscopic signatures to reaction mechanisms. The following sections delve into specific computational approaches that have been applied to the study of this compound and related steroid systems.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. uni-muenchen.de It is particularly effective for calculating the properties of molecules like this compound. DFT has been widely used to study various aspects of cholesterol and its isomers, providing valuable data on their geometry, electronic properties, and reactivity. researchgate.netnih.govearthlinepublishers.comresearchgate.net

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict optimized molecular geometries and computed spectra. researchgate.net These theoretical studies allow for the calculation of various molecular properties, including atomic charges, molecular electrostatic potential (MEP) maps, and HOMO-LUMO energy gaps. researchgate.net For instance, in studies of related cholesterol derivatives, DFT has been used to understand how positional isomerism affects molecular packing and the formation of 3D networks in gels. nih.gov

The interaction between molecules can also be explored using DFT. For example, studies on the interaction between catechins and cholesterol have utilized DFT to determine adsorption energies and understand the nature of intermolecular forces, such as hydrogen bonds and charge transfer. researchgate.net

Below is a table summarizing typical data obtained from DFT calculations on cholestane derivatives, which are structurally similar to this compound.

Table 1: Representative Data from DFT Calculations on Steroid Molecules

Parameter Typical Calculated Value/Finding Significance
Optimized Geometry Bond lengths, bond angles, and dihedral angles corresponding to the minimum energy conformation. Provides the most stable three-dimensional structure of the molecule.
HOMO-LUMO Energy Gap Typically in the range of 3-5 eV for related steroidal compounds. researchgate.net Indicates the electronic excitability and chemical reactivity of the molecule. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Maps of electron density showing positive (blue) and negative (red) regions. researchgate.net Identifies sites susceptible to electrophilic and nucleophilic attack.
Vibrational Frequencies Calculated frequencies corresponding to IR and Raman active modes. Aids in the interpretation and assignment of experimental vibrational spectra.

| Intermolecular Interaction Energies | Calculated binding energies between the molecule and other species. researchgate.net | Quantifies the strength of non-covalent interactions, crucial for understanding molecular recognition and self-assembly. |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.orgrsc.orgnih.govresearchgate.net This technique is particularly well-suited for investigating the conformational dynamics of flexible molecules like this compound and its interactions within various environments, such as in a lipid bilayer. rsc.orgrsc.org

MD simulations have been extensively used to understand the role of cholesterol and its analogs in biological membranes. rsc.orgrsc.orgnih.govresearchgate.net These simulations can reveal how the presence of sterols affects membrane properties like thickness, fluidity, and permeability. researchgate.net For this compound, MD simulations could elucidate its specific effects on membrane structure and dynamics, which may differ from those of cholesterol due to the altered position of the double bond.

All-atom MD simulations can provide detailed insights into the orientation and motion of this compound within a membrane, including its tilt angle and rotational diffusion. rsc.orgnih.gov These simulations can also shed light on the interactions between the steroid and surrounding lipid molecules, which are crucial for understanding its biological function. nih.govresearchgate.net For example, simulations have been used to identify specific binding interactions between cholesterol and proteins, which can be critical for processes like enzymatic activity. nih.gov

The following table presents key parameters that can be derived from MD simulations of a molecule like this compound in a lipid bilayer.

Table 2: Key Parameters from Molecular Dynamics Simulations of Sterols in Membranes

Parameter Description Significance
Area per Lipid The average surface area occupied by a single lipid molecule in the membrane. rsc.org Indicates the packing density of the membrane. Sterols typically condense the membrane, reducing the area per lipid.
Membrane Thickness The distance between the average positions of the phosphate (B84403) groups in the two leaflets of the bilayer. researchgate.net Reflects the ordering and extension of the lipid acyl chains.
Order Parameter (SCD) A measure of the orientational order of the C-H bonds in the lipid acyl chains. rsc.orgnih.gov Quantifies the degree of ordering of the lipid tails, which is often increased by the presence of sterols.
Tilt Angle The angle of the sterol's long axis with respect to the membrane normal. nih.gov Describes the orientation of the sterol within the bilayer, which influences its interactions with lipids.

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. nih.gov | Reveals the local molecular environment and specific interactions between the sterol and neighboring molecules. |

Computational chemistry provides powerful methods for elucidating the mechanisms of chemical reactions by calculating their energy profiles. This involves identifying transition states and intermediates along a reaction pathway and determining their relative energies. tandfonline.comresearchgate.netresearchgate.net For this compound, this approach can be used to study various reactions, such as oxidation, isomerization, and addition reactions.

For example, computational studies on the reaction of singlet oxygen with cholesterol have detailed the step-by-step mechanisms, identifying transition states and intermediates for the formation of various hydroperoxide products. tandfonline.comresearchgate.netresearchgate.net Similar studies could be applied to this compound to understand how the position of the double bond influences its reactivity towards oxidation. The "ene" reaction, a common pathway for singlet oxygen reactions with alkenes, has been computationally investigated for cholesterol, revealing both concerted and two-step mechanisms. tandfonline.comresearchgate.net

The table below summarizes the types of data that can be obtained from the computational elucidation of reaction energy profiles involving this compound.

Table 3: Data from Computational Elucidation of Reaction Energy Profiles

Parameter Description Significance
Reactant and Product Geometries The optimized molecular structures of the starting materials and final products. Provides the structural basis for the chemical transformation.
Transition State (TS) Structure The molecular geometry at the highest point on the reaction energy profile. acs.org Represents the critical point that determines the reaction rate.
Activation Energy (ΔG‡) The free energy difference between the transition state and the reactants. A key determinant of the reaction rate; a lower activation energy corresponds to a faster reaction.
Reaction Enthalpy (ΔHr°) The change in enthalpy over the course of the reaction. nist.gov Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat).

| Reaction Pathway | The sequence of intermediates and transition states connecting reactants and products. tandfonline.comresearchgate.net | Provides a detailed, step-by-step understanding of the reaction mechanism. |

Role of Cholest 2 Ene and Its Analogues in Biochemical Pathway Research

Investigating Cholesterol Metabolism and Transport Mechanisms

Cholesterol is a fundamental component of animal cell membranes and the precursor to essential molecules like steroid hormones and bile acids. ontosight.airesearchgate.net Understanding its metabolism and transport is critical. Cholest-2-ene, as a close structural analogue of cholesterol, provides a unique probe for these systems. ontosight.ai By introducing molecules like this compound or its fluorinated derivatives into biological systems, scientists can study the structural requirements and specificity of enzymes and transport proteins involved in the cholesterol metabolic cascade. nih.gov

The subtle difference in the position of the double bond—from the C5-C6 position in cholesterol to the C2-C3 position in this compound—can significantly alter its interaction with biological machinery. This allows researchers to map the active sites of enzymes and the binding pockets of transport proteins. For instance, studies on how cholesterol analogues are processed or rejected by the cell provide insights into the mechanisms that ensure the proper uptake, distribution, and utilization of cholesterol, and how defects in these pathways can lead to disease. nih.gov

Insights into Steroid Hormone Biosynthesis and Regulation

All steroid hormones, including corticosteroids (like cortisol and aldosterone) and sex hormones (like testosterone (B1683101) and estradiol), are synthesized from cholesterol in a multi-step enzymatic process primarily occurring in the adrenal glands and gonads. nih.govoup.com This conversion is the rate-limiting step in steroidogenesis. oup.com

The study of cholesterol derivatives such as this compound offers a window into the regulation of this vital pathway. ontosight.ai By observing how steroidogenic enzymes interact with these analogues, researchers can infer the precise molecular recognition patterns required for catalysis. This knowledge is crucial for understanding how the biosynthesis of various steroid hormones is controlled and how it responds to physiological signals. Furthermore, this line of research has applications in medicinal chemistry for designing new therapeutic agents that can modulate steroid hormone production. ontosight.ai

Enzymatic Transformations Involving Steroidal Alkenes

The double bonds within the steroid ring system, known as steroidal alkenes, are key features that are manipulated by a host of enzymes to produce a diverse array of biologically active molecules. This compound and similar compounds are instrumental in studying the function and specificity of these enzymes.

Cholesterol Oxidase Catalyzed Reactions

Cholesterol oxidase (COX) is a microbial flavoenzyme that plays a key role in cholesterol degradation by catalyzing both an oxidation and an isomerization reaction. researchgate.netscirp.org It is a bifunctional enzyme that is highly specific for the 3β-hydroxyl group of steroids. nih.gov

The primary reaction catalyzed by cholesterol oxidase involves two sequential steps that occur within the same active site. researchgate.net First, the enzyme oxidizes the 3β-hydroxyl group of a substrate like cholesterol to a ketone, forming the intermediate cholest-5-en-3-one. scirp.orgoup.com Subsequently, it catalyzes the isomerization of the double bond from the Δ5 position (between carbons 5 and 6) to the thermodynamically more stable, conjugated Δ4 position (between carbons 4 and 5), yielding the final product, cholest-4-en-3-one. scirp.orgresearchgate.net

This dual-function capability makes cholesterol oxidase a subject of intense study. Research using site-directed mutagenesis has successfully separated these two catalytic activities, allowing for a detailed investigation of the reaction mechanism. For example, specific amino acid substitutions can create mutant enzymes that retain oxidation activity but lose isomerization ability, or vice versa. oup.comnih.gov

Cholesterol oxidase exhibits a broad substrate specificity for various 3β-hydroxysteroids but is inactive toward steroids with modifications at the 3-hydroxyl position. nih.govresearchgate.net The enzyme's activity is influenced by the structure of the steroid nucleus and the length of the aliphatic side chain at C17. researchgate.net For instance, the enzyme shows high activity with cholesterol, β-cholestanol, and β-sitosterol, but reduced activity with pregnenolone (B344588) and very little with lanosterol (B1674476). toyobousa.com Given that this compound lacks the essential 3β-hydroxyl group, it is not a substrate for the initial oxidation step catalyzed by cholesterol oxidase. However, its isomeric relationship to other cholestenones makes it a relevant compound for comparative studies on the isomerization part of the reaction and for understanding the structural features that govern substrate binding within the enzyme's active site. nih.gov

Oxidation and Isomerization Processes

Sterol Desaturation and Isomerization Enzymes

Beyond cholesterol oxidase, other enzyme classes are responsible for modifying the double bond configuration of sterols, playing crucial roles in the biosynthesis of cholesterol and other essential steroids.

Sterol Desaturases are a family of enzymes that introduce double bonds into the sterol ring system. A key example is Δ7-sterol 5(6)-desaturase (also known as lathosterol (B1674540) oxidase), which catalyzes the conversion of a Δ7-sterol into a Δ5,7-sterol. wikipedia.orgnih.gov In humans, this enzyme converts lathosterol into 7-dehydrocholesterol (B119134), a direct precursor to cholesterol. nih.gov Another important desaturase is the sterol-C7 desaturase, which converts cholesterol into 7-dehydrocholesterol, the first step in the synthesis of essential hormones in some organisms. oup.comconicet.gov.ar

Sterol Isomerases catalyze the migration of double bonds within the sterol nucleus. A critical enzyme in human cholesterol biosynthesis is the 3-β-hydroxysteroid-Δ8, Δ7-isomerase, also known as Emopamil-Binding Protein (EBP). nih.govwikipedia.org This enzyme facilitates a late step in the pathway, converting sterols with a C8-C9 double bond (like zymostenol) into the corresponding C7-C8 isomer (lathosterol). creative-biostructure.comnih.gov

The study of steroidal alkenes like this compound is fundamental to understanding the mechanisms of these desaturases and isomerases. These enzymes must recognize and precisely manipulate the position of double bonds within a complex tetracyclic structure. This compound and its synthetic analogues serve as model substrates to probe the geometric and electronic requirements of the enzyme active sites, helping to elucidate how these critical transformations in sterol metabolism are achieved.

Table of Key Enzymes in Sterol Metabolism

Enzyme Name EC Number Function Typical Substrate Typical Product
Cholesterol Oxidase 1.1.3.6 Oxidation and isomerization of 3β-hydroxysteroids Cholesterol Cholest-4-en-3-one
Δ7-Sterol 5(6)-Desaturase 1.14.19.20 Introduces a double bond at the C5 position Lathosterol (a Δ7-sterol) 7-Dehydrocholesterol (a Δ5,7-sterol)
Sterol Δ8-Δ7 Isomerase (EBP) 5.3.3.5 Moves the double bond from Δ8 to Δ7 position Zymostenol (a Δ8-sterol) Lathosterol (a Δ7-sterol)

Table of Mentioned Compounds

Compound Name
7-Dehydrocholesterol
Aldosterone
β-Cholestanol
β-Sitosterol
This compound
Cholest-4-en-3-one
Cholest-5-en-3-one
Cholesterol
Cortisol
Estradiol
Lanosterol
Lathosterol
Pregnenolone
Testosterone

Biochemical Significance of Steroidal Intermediates in Metabolic Pathways

Steroidal intermediates in metabolic pathways are far more than simple stepping stones in a biochemical assembly line; they are critical regulators and signaling molecules in their own right. wikipedia.orgtaylorandfrancis.com The de novo synthesis of cholesterol is a complex process involving over 30 chemical reactions, where intermediates play pivotal roles in maintaining cellular homeostasis. mdpi.com Dysregulation in these pathways, leading to the accumulation of specific intermediates, can be indicative of metabolic disorders. taylorandfrancis.com

A key aspect of their significance is their role in feedback regulation. For instance, certain steroidal intermediates, such as lanosterol and 24,25-dehydrolanosterol, can accelerate the degradation of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. libretexts.org This regulation occurs without affecting the primary cholesterol sensor, SREBP-2, demonstrating a distinct control mechanism. mdpi.com Cholesterol and its metabolites are fundamental to cell membrane structure and are precursors for bile acids, vitamin D, and steroid hormones like cortisol and testosterone. abcam.comnih.gov Therefore, the proper flow through the steroidal intermediate pathway is essential for a wide range of physiological functions, from membrane fluidity to stress response and reproduction. nih.gov

Cholesterol Biosynthesis Pathways Research

The synthesis of cholesterol is a vital, housekeeping metabolic process that occurs in virtually all mammalian cells. researchgate.net It is a cornerstone of cellular function, providing an essential component for membranes and the precursor for various critical biomolecules. mdpi.comontosight.ai The final and most complex stage of this synthesis is the conversion of the first cyclic intermediate, lanosterol, into cholesterol. This post-squalene phase involves approximately 20 structurally similar steroidal triterpene molecules and over 11 distinct enzyme-catalyzed reactions. mdpi.comnih.gov The exact sequence of these reactions has been a subject of extensive research, leading to the description of two primary, intersecting pathways. mdpi.com

Two main intersecting pathways have been described for the conversion of lanosterol to cholesterol: the Bloch pathway and the Kandutsch-Russell pathway. nih.gov

The Bloch Pathway : In this pathway, the double bond at position C24-25 in the side chain of lanosterol is retained through most of the synthetic steps. mdpi.com The final reaction in the Bloch pathway is the reduction of this double bond in desmosterol (B1670304) by the enzyme sterol-Δ24-reductase (DHCR24) to produce cholesterol. mdpi.com

The Kandutsch-Russell Pathway : In contrast, this pathway begins with the early reduction of the C24-25 double bond of lanosterol, forming 24,25-dihydrolanosterol. mdpi.com Subsequent enzymatic modifications occur on intermediates with a saturated side chain, ultimately leading to 7-dehydrocholesterol, which is then converted to cholesterol. nih.gov

Initially considered separate, research has shown that these pathways are interconnected. mdpi.com The enzyme DHCR24, for example, has broad substrate specificity and can act on various intermediates, allowing for crossovers between the pathways. researchgate.netmdpi.com Studies of DHCR24's substrate specificity have suggested that cholesterol synthesis may preferentially start via the Bloch branch and then shift to the Kandutsch-Russell branch. mdpi.com Further research has given rise to the concept of a "modified Kandutsch-Russell pathway," acknowledging that many cells use a hybrid system, starting with the Bloch pathway before switching to intermediates characteristic of the Kandutsch-Russell pathway. nih.gov

FeatureBloch PathwayKandutsch-Russell Pathway
Initial Substrate for Pathway Branch Lanosterol (with Δ24 double bond)24,25-Dihydrolanosterol (saturated side chain)
Key Characteristic Maintains the Δ24 double bond in the side chain until the final step. mdpi.comReduces the Δ24 double bond at an early stage. mdpi.com
Penultimate Intermediate Desmosterol abcam.com7-Dehydrocholesterol nih.gov
Final Enzyme Action DHCR24 reduces desmosterol to cholesterol. mdpi.comDHCR7 reduces 7-dehydrocholesterol to cholesterol. abcam.com

Understanding the complex cholesterol biosynthesis pathway has been advanced significantly through genetic and enzymatic research. A major challenge in elucidating the exact reaction sequence is the structural similarity of the intermediates and the broad substrate specificity of the enzymes involved. researchgate.netnih.gov

Genetic Approaches: Modern genetic techniques have been instrumental in identifying novel regulators of cholesterol metabolism. Genome-scale CRISPR-Cas9 screening in human liver cell models has been used to pinpoint genes that govern the uptake of LDL-C. biorxiv.org By combining these cellular screens with analyses of rare coding variants in large human biobanks, researchers have identified new genes and pathways that influence cholesterol levels. nih.gov For example, this integrated approach has shown that dysfunction of the RAB10 vesicle transport pathway can lead to hypercholesterolemia by impairing the presence of the LDL receptor on the cell surface. biorxiv.orgnih.gov Furthermore, such studies have identified that the loss of function of the gene OTX2 leads to a significant reduction in serum LDL-C by increasing its cellular uptake. biorxiv.orgnih.gov

Gene/PathwayFunction Identified via Genetic ScreeningImpact on Cholesterol Metabolism
RAB10 Pathway Involved in vesicle transport. nih.govDysfunction impairs surface LDL receptor levels, leading to hypercholesterolemia. biorxiv.org
OTX2 Transcription factor. nih.govLoss of function increases cellular LDL-C uptake, reducing serum LDL-C levels. biorxiv.orgnih.gov
SQLE (Squalene Epoxidase) Catalyzes the first oxygenation step in sterol synthesis. nih.govIdentified as a gene that alters LDL-C uptake. biorxiv.orgnih.gov
ACAT2 (Acyl-CoA Cholesterol Acyltransferase 2) Catalyzes the formation of cholesteryl esters. nih.govIdentified as a gene that alters LDL-C uptake. biorxiv.orgnih.gov

The post-squalene phase of cholesterol biosynthesis involves a class of molecules known as steroidal triterpenes. mdpi.comnih.gov These compounds are characterized by a cholestane (B1235564) ring structure, and the pathway begins with lanosterol, the first sterol intermediate formed from the cyclization of squalene (B77637). mdpi.com From lanosterol, a cascade of reactions involving demethylation, dehydrogenation, and isomerization produces a series of structurally similar steroidal triterpene intermediates, culminating in cholesterol. mdpi.com

The complexity of this part of the pathway is immense, with about 20 different steroidal triterpenes created through the action of at least 11 enzymes. researchgate.netnih.gov The significant structural similarity among these intermediates poses a substantial challenge for research, as does the ability of enzymes like DHCR24 to act on multiple substrates. mdpi.com This enzymatic promiscuity is a primary reason why the precise sequence of reactions from lanosterol to cholesterol is not a single, linear path but a complex, branched network. researchgate.netmdpi.com A major hurdle for detailed research into late-stage cholesterol synthesis has been the lack of commercially available standards for many of these steroidal triterpene intermediates. researchgate.netnih.gov

Applications of Cholest 2 Ene and Its Derivatives in Advanced Chemical Research

Utilization as Key Synthetic Intermediates in Organic Synthesis

The distinct structure of cholest-2-ene makes it an attractive starting point for the synthesis of a wide array of steroidal compounds. ontosight.ai Organic chemists leverage its inherent reactivity to build complex molecular architectures that would be challenging to access through other synthetic routes. mdpi.com

Brassinosteroids (BRs) are a class of polyhydroxylated plant steroid hormones structurally similar to cholesterol-derived animal hormones. researchgate.net They are recognized as derivatives of 5α-cholestane and play a critical role in plant growth and development. researchgate.netfrontiersin.org Research has identified cholesterol as a key precursor for the biosynthesis of C27-brassinosteroids. frontiersin.orgfrontiersin.org

The biosynthetic pathway to C27-BRs involves several key enzymatic steps. The conversion of cholesterol to cholestanol (B8816890) is a crucial initial step, a reaction in which the DET2 gene, encoding a steroid 5α-reductase, is involved. nih.gov Further steps in the pathway are also mediated by specific enzymes; for instance, the DWF4 gene, which encodes a steroid 22-hydroxylase, is essential for the conversion of cholestanol to subsequent intermediates like 6-deoxo-28-norcathasterone. nih.gov It is likely that the same enzymatic machinery is responsible for synthesizing both 28-norcastasterone (B1253329) (a C27-BR) and castasterone (B119632) (a C28-BR). nih.gov Moreover, Cholest-2-en-6-one has been identified as a significant synthetic intermediate in the preparation of ecdysone (B1671078) and related insect moulting hormones. tandfonline.com

Table 1: Key Enzymes and Conversions in C27-Brassinosteroid Biosynthesis

Precursor Product Key Enzyme/Gene Reference
Cholesterol Cholestanol DET2 (Steroid 5α-reductase) nih.gov
Cholestanol 6-deoxo-28-norcathasterone DWF4 (Steroid 22-hydroxylase) nih.gov

The structural framework of this compound and its close relative, cholesterol, serves as a versatile template for constructing more intricate steroidal molecules. ontosight.aimdpi.com The double bond in this compound offers a site for various chemical transformations, including addition reactions, which are characteristic of alkenes. ontosight.ai This reactivity allows for the introduction of diverse functional groups and the modification of the steroid nucleus to produce novel compounds. ontosight.aimdpi.com For example, cholesterol has been used as a starting material for the synthesis of 2-methoxybenzoate (B1232891) analogs by functionalizing the C-7 position of the steroid core. mdpi.com A convenient two-step synthesis transforms cholesterol into cholest-2-en-6-one, a valuable intermediate for other complex steroids like insect moulting hormones. tandfonline.com The ability to selectively modify the steroid skeleton is crucial for developing new therapeutic agents and research tools with specific biological activities. ontosight.aimdpi.com

Precursors for Brassinosteroids and Plant Hormones Research

Design and Synthesis of Novel Steroid-Based Research Probes

The unique physicochemical properties of the sterol backbone have been exploited to design and synthesize a variety of research probes. These probes are instrumental in studying biological processes and developing new materials. mdpi.comnih.govrsc.org

Studying the function of cholesterol in cell membranes often requires water-soluble analogs that can be used in physiological conditions. researchgate.net To this end, researchers have developed synthetic strategies to increase the aqueous solubility of cholesterol. researchgate.net One approach involves the substitution of the hydroxyl group at the C-3 position with hydrophilic chains like tetra(ethylene) glycol via a Williamson-type ether synthesis. researchgate.net Another method utilizes the reductive amination of pregnenolone's keto group to introduce water-solubilizing moieties. researchgate.net These modifications have successfully yielded derivatives with water solubility in the range of 1 to 6 mg/mL, a significant increase compared to cholesterol itself. researchgate.net The enhanced solubility allows for more effective investigation of cholesterol's role in cellular functions, particularly its interactions within cell membranes. researchgate.net

Table 2: Synthesized Water-Soluble Steroid Derivatives and Their Properties

Compound Name Synthetic Strategy Water Solubility (mg/mL) Reference
3β-hydroxy-20-aza-(8-N-2,5-dioxaoctan)-pregnane Reductive amination of pregnenolone (B344588) ~1-6 researchgate.net
3β-hydroxy-20-aza-(12-N-3,6,9-trioxaundecan-1-ol)-pregnane Reductive amination of pregnenolone ~1-6 researchgate.net

Cholesterol and its derivatives are well-known for their ability to form ordered structures such as liquid crystals (LCs) and low-molecular-weight organogels (LMOGs). mdpi.comnih.govscispace.commdpi.com These properties arise from the rigid, anisotropic shape of the steroid nucleus. mdpi.com A notable example is a series of novel LC gelators synthesized by chemically linking cholesterol, a photosensitive azobenzene (B91143) unit, and a tetraphenylethylene (B103901) (TPE) moiety, which exhibits aggregation-induced emission (AIE). scispace.comrsc.org

These molecules, designated trans-Cn-Chol, where 'n' represents the length of an alkyl spacer, all display a smectic A (SmA) liquid crystal phase. scispace.comrsc.org Interestingly, their ability to form stable organogels is dependent on the spacer length; derivatives with longer spacers (n=3, 5) are effective gelators in various solvents, while those with shorter spacers (n=0, 1) are not. scispace.comrsc.org The resulting gels exhibit diverse supramolecular structures, including helical fibers and twisted ribbons. scispace.comrsc.org Furthermore, these materials are "smart," showing photo-responsive behavior where UV irradiation can induce a gel-sol or LC-isotropic phase transition, making them promising for applications in sensors and optoelectronics. scispace.comrsc.org

Table 3: Properties of Photo-Responsive Cholesterol-Based Liquid Crystal Gelators (trans-Cn-Chol)

Compound Spacer Length (n) Liquid Crystal Phase Gelation Ability Photo-Responsive Properties Reference
trans-C0-Chol 0 Smectic A No LC-Iso transition scispace.comrsc.org
trans-C1-Chol 1 Smectic A No LC-Iso transition scispace.comrsc.org
trans-C3-Chol 3 Smectic A Yes Gel-Sol transition, LC-Iso transition scispace.comrsc.org

The integration of cholesterol into polymer structures has led to a new class of materials with unique self-assembly and functional properties. mdpi.com Cholesterol can be incorporated as a pendant side-chain or as a terminal end-group on a polymer backbone. mdpi.com Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a common technique used to synthesize well-defined copolymers containing cholesteryl methacrylate (B99206) (CMA). acs.org

For instance, statistical copolymers of methacrylic acid (MAA) and CMA have been developed as potential pH-responsive systems for intracellular drug delivery. acs.org These P(MAA-co-CMA) copolymers exhibit pH-dependent phase transitions and can interact with and destabilize lipid membranes at acidic pH, a desirable feature for endosomal escape of therapeutic agents. acs.org Other examples include cholesteryl-end-capped polymers like Chol-P(NIPAAm-co-DMAAm), which are synthesized by reacting a hydroxyl-terminated precursor polymer with cholesteryl chloroformate. mdpi.com These amphiphilic polymers can self-assemble in aqueous solutions to form nanostructures like micelles, where the hydrophobic cholesterol units form the core and the hydrophilic polymer chains form the corona. mdpi.comresearchgate.net These materials are being explored for various biomedical applications, including as carriers for drug delivery. acs.org

Cholesterol Derivatives in Gelator and Liquid Crystal Research

Methodological Advancements in Analytical Research

Advancements in analytical chemistry have led to the development of highly sensitive and specific methods for the detection of steroidal compounds. While the focus of much of this research has been on cholesterol due to its biological significance and the substrate specificity of the enzymes employed, the principles and methodologies are foundational for the broader field of sterol analysis. The following sections detail the progress in enzyme electrode systems and flow systems for enzymatic reaction studies, which are primarily centered around the enzymatic reactions of 3-β-hydroxysteroids like cholesterol. The compound this compound, lacking the critical 3-β-hydroxyl group, is not a substrate for the primary enzyme, cholesterol oxidase, used in these systems. nih.gov

Development of Enzyme Electrode Systems for Analytical Purposes

Enzyme electrodes represent a significant leap in biosensor technology, offering rapid, specific, and low-cost analysis of various compounds, including sterols. These systems are built upon the principle of immobilizing an enzyme onto an electrode surface. The enzyme catalyzes a specific reaction with the target analyte, producing a detectable electrochemical signal.

In the context of sterol analysis, the most extensively used enzyme is cholesterol oxidase (ChOx). scirp.orgwikipedia.org This enzyme catalyzes the oxidation of cholesterol to cholest-4-en-3-one, with the concurrent production of hydrogen peroxide (H₂O₂). wikipedia.orgnih.gov The hydrogen peroxide is then electrochemically oxidized or reduced at the electrode surface, generating a current that is proportional to the cholesterol concentration. jst.go.jpmdpi.com

Key Research Findings:

Immobilization Techniques: A variety of methods have been developed to immobilize cholesterol oxidase onto electrode surfaces, enhancing sensor stability and reusability. Techniques include entrapment in electropolymerized films like poly(o-phenylenediamine), which also serves as a permselective membrane to reduce interference from other electroactive species in the sample. mdpi.com Other approaches involve covalent attachment to modified surfaces, such as glutaraldehyde-activated silica (B1680970) beads or nanocage arrays, which provide a high surface area for enzyme loading. mdpi.com

Transduction Platforms: Research has focused on improving the sensitivity and lowering the detection potential to minimize interference. This has been achieved by modifying electrodes with nanomaterials like gold-platinum nanoparticles or by using redox mediators such as poly(methylene blue). nih.govrsc.org These modifications facilitate more efficient electron transfer between the enzyme's active site or the H₂O₂ product and the electrode surface.

Analytical Performance: Developed enzyme electrodes have demonstrated significant analytical capabilities. For instance, sensors have achieved linear detection ranges suitable for clinical and food analysis, with some systems reporting detection limits as low as 1.5 µM for cholesterol. mdpi.com The response time of these electrodes can be on the order of seconds to a few minutes. mdpi.com

Table 1: Performance Characteristics of Various Cholesterol Enzyme Electrodes

Electrode Configuration Transduction Method Linear Range Limit of Detection (LOD) Source(s)
Pt/Poly(o-phenylenediamine)/ChOx Amperometric (H₂O₂ oxidation) 9.8 nM - 11 µM Not Specified mdpi.com
ChOx/PEDOT/PMB/GCE Amperometric (H₂O₂ reduction) 10 µM - 220 µM 1.6 µM rsc.org
ChOx on Nanocage Arrays Electrochemiluminescence (ECL) 0.05 mM - 5.0 mM 1.5 µM mdpi.com
Au-Pt NPs/PAMAM-ZIF-67 Anodic Stripping Voltammetry Not Specified Not Specified nih.gov

Flow Systems for Enzymatic Reaction Studies

Flow injection analysis (FIA) provides a robust and automated platform for performing enzymatic assays, including the determination of sterols. In a typical FIA system, a small volume of the sample is injected into a continuously flowing carrier stream. This stream passes through a reactor, often a capillary tube, where an immobilized enzyme acts on the analyte. The product of the enzymatic reaction is then carried to a detector downstream.

For sterol analysis, FIA systems are commonly equipped with an immobilized cholesterol oxidase reactor. The primary reaction remains the oxidation of cholesterol to cholest-4-en-3-one and hydrogen peroxide. jst.go.jpetsu.edu The H₂O₂ produced is then detected, usually by electrochemical methods or chemiluminescence. jst.go.jpetsu.edu

Key Research Findings:

System Automation and Miniaturization: FIA systems offer high sample throughput and reproducibility by automating the analytical process. jst.go.jp The development of micro-sequential injection analysis/lab-on-a-valve (µSIA-LOV) systems has further miniaturized the setup, reducing reagent consumption and waste generation while enabling the implementation of multiple enzymatic reactions in a single, versatile platform. scirp.org

Immobilized Enzyme Reactors: The heart of the FIA system is the enzyme reactor. Cholesterol oxidase is often immobilized on the inner surface of fused-silica capillaries or packed into a column. jst.go.jp This immobilization allows for the reuse of the enzyme over many assays, making the method cost-effective. The stability of these reactors is a key performance indicator, with some studies showing minimal loss of activity over weeks of use when stored properly.

Detection Methods: While electrochemical detection of H₂O₂ is common, other sensitive techniques like peroxyoxalate chemiluminescence have also been successfully coupled with FIA for cholesterol determination. etsu.edu More advanced direct flow injection methods coupled with high-resolution mass spectrometry have been developed for the quantification of free cholesterol and its esters without the need for an enzymatic reaction, offering high specificity.

Analytical Parameters: The performance of FIA systems is optimized by adjusting parameters such as flow rate, sample injection volume, and the concentration of the immobilized enzyme. jst.go.jp Such systems have achieved linear dynamic ranges from the micromolar to the millimolar level, with detection limits as low as 12.4 µM, demonstrating their suitability for various applications, including the analysis of food samples and liposomal formulations. jst.go.jp

Table 2: Characteristics of Flow Injection Analysis (FIA) Systems for Cholesterol Determination

FIA System Type Enzyme(s) Detection Method Linear Range Limit of Detection (LOD) Source(s)
Capillary Reactor FIA Cholesterol Oxidase Electrochemical 50 µM - 1.0 mM 12.4 µM jst.go.jp
µSIA-LOV Cholesterol Esterase, Cholesterol Oxidase, Peroxidase Spectrophotometric Up to 40 mg/dL 1.36 mg/dL scirp.org
FIA-POCL Cholesterol Oxidase Peroxyoxalate Chemiluminescence Not Specified Not Specified etsu.edu
Direct Flow Injection None (Direct Analysis) High-Resolution Mass Spectrometry Not Applicable Not Specified

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Cholest-2-ene, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves dehydrogenation of cholesterol derivatives or stereoselective alkene formation via Wittig or Horner-Wadsworth-Emmons reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) followed by NMR (<sup>1</sup>H/<sup>13</sup>C) and GC-MS analysis ensures purity . For reproducibility, document reaction conditions (temperature, catalysts, solvents) as per Beilstein Journal guidelines, including supplementary data for non-routine steps .

Q. How can spectroscopic techniques distinguish this compound from positional isomers (e.g., Cholest-3-ene)?

  • Methodological Answer : Use <sup>1</sup>H NMR coupling constants (J values) to identify alkene geometry (cis/trans) and NOESY/ROESY for spatial proximity analysis. IR spectroscopy can confirm C=C stretching frequencies (~1650 cm<sup>-1</sup>), while X-ray crystallography resolves absolute configuration discrepancies . Cross-validate with computational methods (DFT) for electronic structure alignment .

Q. What are the best practices for literature reviews on this compound’s physicochemical properties?

  • Methodological Answer : Follow systematic review protocols (e.g., PRISMA) to minimize bias. Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND solubility AND thermodynamics"). Prioritize peer-reviewed journals over preprint repositories and cite primary sources to avoid secondary data errors .

Advanced Research Questions

Q. How can contradictions between computational and experimental data on this compound’s ring puckering be resolved?

  • Methodological Answer : Apply Cremer-Pople parameters to quantify puckering amplitude and phase angles from X-ray data . Compare with molecular dynamics (MD) simulations using force fields (e.g., CHARMM36). Discrepancies may arise from solvent effects or lattice packing in crystallography; replicate simulations under periodic boundary conditions .

Q. What strategies address reproducibility challenges in this compound’s catalytic hydrogenation studies?

  • Methodological Answer : Standardize catalyst activation (e.g., Pd/C reduction protocols) and monitor reaction progress via in-situ FTIR. Use high-pressure NMR for mechanistic insights. Report turnover numbers (TONs) and enantiomeric excess (ee) with error margins, adhering to Beilstein’s data transparency guidelines .

Q. How to design a study investigating this compound’s conformational impact on membrane dynamics?

  • Methodological Answer : Employ Langmuir-Blodgett troughs for monolayer compression isotherms and neutron scattering for bilayer thickness measurements. Use PICO framework:

  • Population : Lipid bilayers (e.g., DOPC).
  • Intervention : this compound concentration gradients.
  • Comparison : Cholesterol vs. This compound.
  • Outcome : Membrane rigidity (atomic force microscopy) .

Data Analysis & Ethical Considerations

Q. How should researchers handle conflicting crystallographic data for this compound derivatives?

  • Methodological Answer : Re-refine SHELXL models with updated scattering factors and check for twinning/absorption errors. Validate using Rint and CC1/2 metrics. Cross-reference with spectroscopic data and deposit raw diffraction data in repositories (e.g., CCDC) for transparency .

Q. What ethical frameworks apply to secondary use of this compound’s biological assay data?

  • Methodological Answer : For repurposing data (e.g., toxicity screens), comply with FAIR principles (Findable, Accessible, Interoperable, Reusable). Obtain ethics committee approval if human/animal data are involved, and anonymize datasets to prevent traceability .

Tables: Key Methodological Considerations

Aspect Recommendation References
Synthesis ReproducibilityDocument solvent batch numbers and humidity
Computational ValidationUse ≥3 DFT functionals (B3LYP, M06-2X, ωB97XD)
Data ContradictionsApply Cochrane’s risk-of-bias tool (ROBIS)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholest-2-ene
Reactant of Route 2
Cholest-2-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.